molecular formula C20H32N2O2 B6135075 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol

4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol

Cat. No. B6135075
M. Wt: 332.5 g/mol
InChI Key: CKDXQVALOJRKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as sigma receptor ligands, which have been shown to have a variety of pharmacological effects.

Mechanism of Action

The exact mechanism of action of 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol is not fully understood, but it is thought to act as a sigma receptor agonist. Sigma receptors are a class of proteins that are found in various tissues throughout the body, including the brain, and are involved in a range of physiological processes.
Biochemical and Physiological Effects:
4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol has been shown to have a range of biochemical and physiological effects in animal studies. These include modulation of neurotransmitter release, inhibition of apoptosis, and regulation of ion channel activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol in laboratory experiments is its well-established synthesis method and relatively low cost. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol. These include further investigation of its neuroprotective effects in animal models of stroke and traumatic brain injury, as well as exploration of its potential anti-tumor activity in cancer. Additionally, more research is needed to fully understand its mechanism of action and its potential therapeutic applications in humans.

Synthesis Methods

The synthesis of 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol involves several steps, starting with the reaction of cyclopentylmagnesium bromide with 2,6-dimethylphenol to form the corresponding cyclopentylphenol. This is then reacted with 3-(2-hydroxyethyl)-1-piperazinecarboxaldehyde to form the final product.

Scientific Research Applications

4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol has been the subject of numerous studies investigating its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as potential anti-tumor activity in certain types of cancer.

properties

IUPAC Name

4-[[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-15-11-17(12-16(2)20(15)24)13-21-8-9-22(18-5-3-4-6-18)19(14-21)7-10-23/h11-12,18-19,23-24H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDXQVALOJRKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2CCN(C(C2)CCO)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-Cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol

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